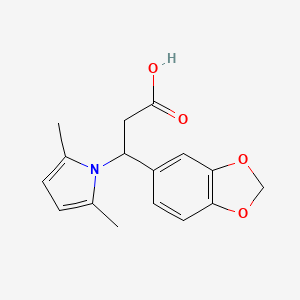

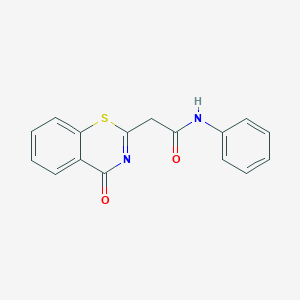

![molecular formula C10H10OS B2903477 2-(Benzo[b]thiophen-3-yl)ethanol CAS No. 3133-87-7](/img/structure/B2903477.png)

2-(Benzo[b]thiophen-3-yl)ethanol

Descripción general

Descripción

“2-(Benzo[b]thiophen-3-yl)ethanol” is a derivative of benzo[b]thiophene . Benzo[b]thiophene is an aromatic organic compound that occurs naturally as a constituent of petroleum-related deposits such as lignite tar .

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest for many researchers . For instance, thianaphthene-3-carboxaldehyde, a compound similar to “this compound”, can be synthesized from 3-methyl-benzo[b]thiophene . It undergoes phosphine-free palladium coupling with aryl halides to form 2-arylbenzo[b]thiophenes .Chemical Reactions Analysis

Thiophene-based compounds, including benzo[b]thiophene derivatives, have been synthesized using various methods . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Aplicaciones Científicas De Investigación

Lipase-Catalyzed Kinetic Resolution : This compound has been studied for its role in the kinetic resolution of racemic alcohols, including 1-(benzo[b]thiophen-3-yl)ethanol, via enantiomer selective acylation catalyzed by lipases. The high selectivity of Candida antarctica lipase B in the acylation of these alcohols highlights its potential in enantioselective synthesis (Toșa et al., 2008).

Antiamnestic and Antihypoxic Activities : The compound has been investigated for its antiamnestic (AA) and antihypoxic (AH) activities, particularly in its derivative form (e.g., 1-(benzo[b]thiophen-5-yl)-2-(2-diethylaminoethoxy)ethanol), showing potential in reversing amnesia and protecting against hypoxia (Ono et al., 1995).

Electrophilic Chlorocyclization : This compound has been utilized in the synthesis of 2,3-disubstituted benzo[b]thiophenes, employing copper-catalyzed electrophilic chlorocyclization. This method is significant in medicinal and materials chemistry due to its high yields and functional diversity (Walter et al., 2019).

Synthesis and Reactions in Organic Chemistry : The synthesis of 3-benzo[b]thienyl-lithium, used to create various 3-substituted benzo[b]thiophens, involves 1-(3-benzo[b]thienyl) ethanol. Such methodologies are pivotal in creating a variety of benzo[b]thiophene derivatives (Dickinson & Iddon, 1968).

Fluorescence Studies for Aniline Sensing : Derivatives of benzo[b]thiophen-3-yl)ethanol have been studied for their potential in fluorescence quenching and as aniline sensors in various solvents, demonstrating their application in the detection and sensing fields (Naik et al., 2018).

Resonance Energy Transfer Studies : The derivatives of this compound have been used in energy transfer studies, particularly in donor-acceptor pairs for applications in energy transfer dye lasers and plastic scintillation detectors, highlighting their relevance in photophysical research (Naik et al., 2018).

Synthesis in Non-Fullerene Organic Solar Cells : This compound's derivatives, specifically in the context of organic solar cells, have been shown to enhance device performance through optimized phase separation and increased charge carrier mobility (Kong et al., 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

Thiophene and its derivatives, which include 2-(benzo[b]thiophen-3-yl)ethanol, have been reported to possess a wide range of therapeutic properties . They are known to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It’s known that thiophene derivatives can undergo various reactions, including photocyclization , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biological effects . For instance, they play a significant role in the advancement of organic semiconductors , which could imply an impact on electron transport pathways in biological systems.

Pharmacokinetics

Thiophene, a structural component of this compound, is soluble in most organic solvents like alcohol and ether but insoluble in water . This could potentially influence the absorption and distribution of this compound in the body.

Result of Action

aureus and high antioxidant capacities , suggesting that this compound might have similar effects.

Action Environment

It’s known that the stability of certain thiophene derivatives can be influenced by temperature . Therefore, environmental conditions such as temperature could potentially affect the action and stability of this compound.

Propiedades

IUPAC Name |

2-(1-benzothiophen-3-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROWMGNXBZCMQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

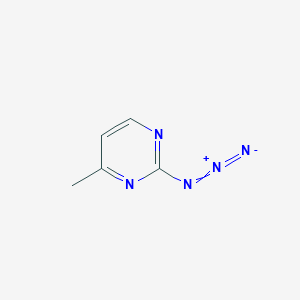

![N-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2903399.png)

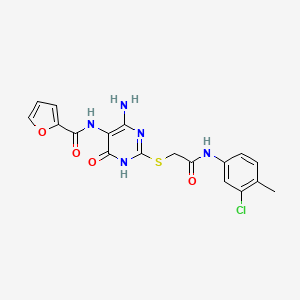

![2-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2903401.png)

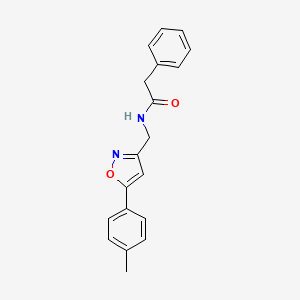

![4-isopropoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2903406.png)

![4(3H)-Quinazolinone, 2-[(dimethylamino)methyl]-](/img/structure/B2903409.png)

![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)

![2-[4-(2,4-dimethylphenyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2903416.png)